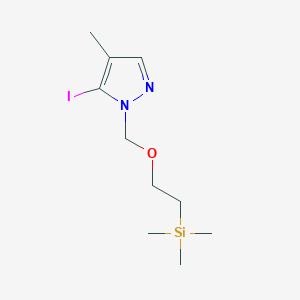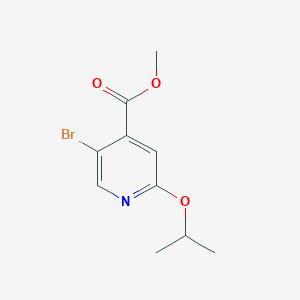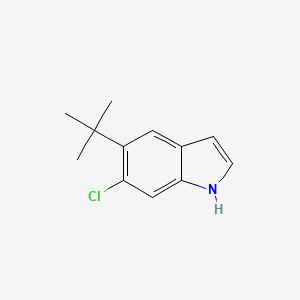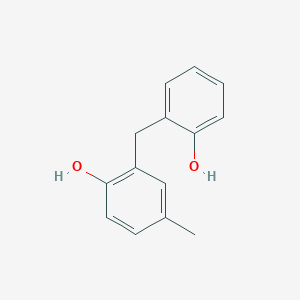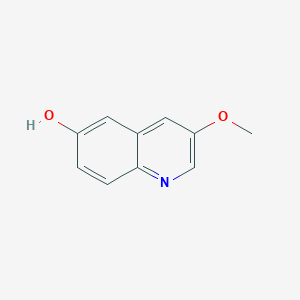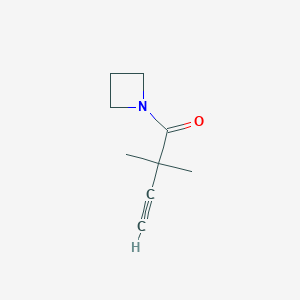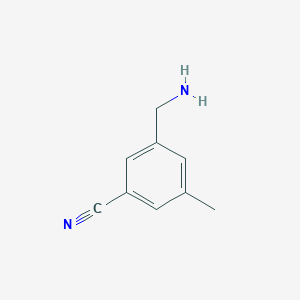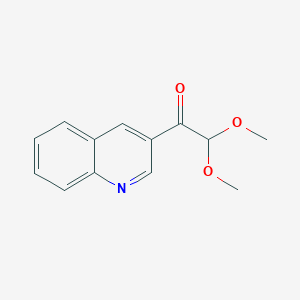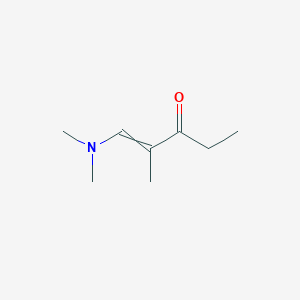![molecular formula C24H21ClO6 B8496254 (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)
(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is an organic compound with the molecular formula C24H21ClO6 and a molecular weight of 440.87 g/mol . This compound is known for its complex structure, which includes a benzoyloxy group, a chlorophenoxy group, and a hexahydro-2H-cyclopenta[b]furan-2-one core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of the core structure, hexahydro-2H-cyclopenta[b]furan-2-one.
Addition of Benzoyloxy Group: The benzoyloxy group is introduced through a benzoylation reaction using benzoyl chloride and a suitable base.
Formation of Chlorophenoxy Group: The chlorophenoxy group is added via a nucleophilic substitution reaction using 3-chlorophenol and a suitable leaving group.
Final Assembly: The final step involves the coupling of the benzoyloxy and chlorophenoxy intermediates under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: The benzoyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Scientific Research Applications
This compound has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar compounds to (3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate include :
2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)-4-[(1E)-4-(3-chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-: This compound has a similar core structure but may differ in the position or type of substituents.
D-cloprostenol Intermediate: This compound is structurally related and is used as an intermediate in the synthesis of prostaglandin analogs.
(3aR,4R,5R,6aS)-5-(benzoyloxy)-4-[(1E)-4-(3-chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-2H-Cyclopenta[b]furan-2-one: Another closely related compound with slight variations in stereochemistry or substituents.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C24H21ClO6 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
[4-[4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C24H21ClO6/c25-16-7-4-8-18(11-16)29-14-17(26)9-10-19-20-12-23(27)30-22(20)13-21(19)31-24(28)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2 |
InChI Key |
ZSTXJEXBMSMIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8496171.png)
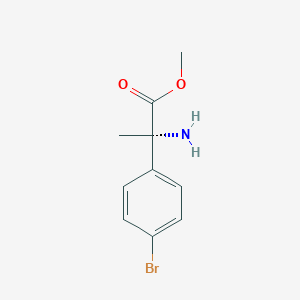
![4-[(3,4-Dimethoxyphenylamino)-methyl]-benzoic Acid](/img/structure/B8496198.png)
